molecular formula C9H8BrF3O2 B1455958 4-Methoxy-3-(trifluoromethoxy)benzyl bromide CAS No. 853771-92-3

4-Methoxy-3-(trifluoromethoxy)benzyl bromide

Cat. No. B1455958
CAS RN: 853771-92-3
M. Wt: 285.06 g/mol
InChI Key: DGEYBNDTSCJDTI-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is a useful synthetic intermediate . It is used in the synthesis of bioreductive drugs .


Synthesis Analysis

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is used in the synthesis of (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities . It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is C9H8BrF3O . The InChI key is FZICFAROPYFJMF-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is used as a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ . It is also used in Friedel-Crafts polymerization using aluminum chloride as a catalyst .


Physical And Chemical Properties Analysis

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is a white to yellow solid . It has a melting point of 75-79°C . The density is 1.594 g/mL at 25°C .

Scientific Research Applications

Synthesis of Bioreductive Drugs

4-Methoxy-3-(trifluoromethoxy)benzyl bromide: is utilized in the synthesis of bioreductive drugs such as PA-824 . PA-824 is a nitroimidazo-oxazine derivative that exhibits potent antitubercular activity. This compound is particularly effective against both actively replicating and non-replicating Mycobacterium tuberculosis, making it a valuable asset in the fight against tuberculosis.

Preparation of Antitubercular Agents

This chemical serves as a precursor for the preparation of (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines . These compounds have shown promising results in antitubercular activity, which is crucial for developing new treatments for tuberculosis, especially in the face of rising antibiotic resistance.

Synthesis of Anti-allergic Compounds

The compound is also used to synthesize tetrahydronaphthalenols , which have anti-allergic properties. These compounds can potentially be developed into medications that help manage allergic reactions, providing a new avenue for allergy treatment.

Material Science Applications

In material science, 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is a valuable synthetic intermediate. It can be polymerized via Friedel-Crafts polymerization using aluminum chloride as a catalyst . This process is significant for creating new polymeric materials with potential applications in various industries, including automotive, aerospace, and electronics.

Safety and Hazards

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is dangerous and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)4-8(7)15-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEYBNDTSCJDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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